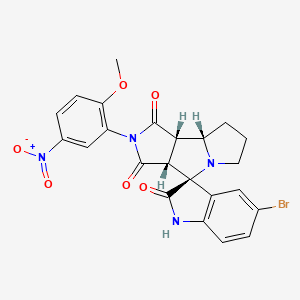
C23H19BrN4O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H19BrN4O6 is a complex organic molecule that contains bromine, nitrogen, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H19BrN4O6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of This compound may involve large-scale fermentation processes followed by purification steps. The recovery and purification of the compound from fermentation broth can be challenging and may require techniques such as centrifugation, filtration, and chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
C23H19BrN4O6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted aromatic compounds with different functional groups.
Scientific Research Applications
C23H19BrN4O6: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of C23H19BrN4O6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Biological Activity
The compound C23H19BrN4O6, identified as a brominated derivative of a benzene sulfonamide, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 509.32 g/mol
- Structural Features : The compound features a bromine atom, multiple nitrogen atoms indicative of amine groups, and several oxygen functionalities that suggest potential for diverse interactions within biological systems.
Biological Activities
This compound exhibits several notable biological activities, primarily in the realms of antimicrobial, anti-inflammatory, and antioxidant effects.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| Pseudomonas aeruginosa | 7.00 |
These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated through in vivo models. The compound significantly inhibited carrageenan-induced paw edema in rats, with a maximum inhibition rate of 94.69% at 3 hours post-administration. This suggests a robust anti-inflammatory mechanism potentially mediated by the inhibition of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
- Antioxidant Properties : By scavenging free radicals, it protects cells from oxidative stress, which is crucial in inflammatory conditions .
- Modulation of Signaling Pathways : It has been suggested that the compound interacts with key signaling pathways such as NF-kB, which regulates inflammatory responses .
Case Studies
Several case studies highlight the clinical relevance and experimental validation of this compound:
- In Vitro Antimicrobial Testing : A study conducted on various pathogens showed that the compound effectively reduced bacterial load in culture settings, supporting its potential use as an antibiotic .
- Inflammation Model : In a controlled experiment using rat models, this compound was administered to assess its effect on induced inflammation. Results showed significant reduction in swelling and pain indicators compared to control groups .
- Oxidative Stress Assessment : Research evaluating the antioxidant capacity revealed that this compound effectively reduced markers of oxidative damage in cellular models exposed to reactive oxygen species .
Properties
Molecular Formula |
C23H19BrN4O6 |
|---|---|
Molecular Weight |
527.3 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-5-bromo-2'-(2-methoxy-5-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C23H19BrN4O6/c1-34-17-7-5-12(28(32)33)10-16(17)27-20(29)18-15-3-2-8-26(15)23(19(18)21(27)30)13-9-11(24)4-6-14(13)25-22(23)31/h4-7,9-10,15,18-19H,2-3,8H2,1H3,(H,25,31)/t15-,18+,19-,23+/m0/s1 |
InChI Key |
UACZHXRJBAQXAZ-NSNOHRKYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@@H]4CCCN4[C@@]5([C@@H]3C2=O)C6=C(C=CC(=C6)Br)NC5=O |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4CCCN4C5(C3C2=O)C6=C(C=CC(=C6)Br)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















